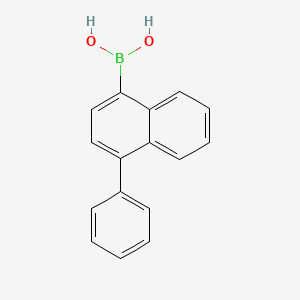

(4-Phenylnaphthalen-1-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-phenylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKLSKWOKGVQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670209 | |

| Record name | (4-Phenylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372521-91-0 | |

| Record name | (4-Phenylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylnaphthalene-1-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Phenylnaphthalen-1-yl)boronic acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Phenylnaphthalen-1-yl)boronic acid, a valuable building block in organic synthesis. The document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and a logical workflow diagram to aid in research and development.

Core Properties of this compound

This compound is a solid, white to very pale yellow crystalline powder at room temperature.[1] Key quantitative and qualitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 372521-91-0 | |

| Molecular Formula | C₁₆H₁₃BO₂ | |

| Molecular Weight | 248.08 g/mol | |

| Physical Form | Solid, Crystal - Powder | [1] |

| Color | White - Very pale yellow | [1] |

| Predicted Boiling Point | 449.4 ± 48.0 °C | |

| Predicted pKa | 8.54 ± 0.30 | |

| Storage Temperature | Refrigerator | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction from the corresponding bromo-precursor, followed by borylation with a trialkyl borate. The following is a detailed experimental protocol based on literature procedures.

Experimental Protocol:

Materials:

-

1-bromo-4-phenylnaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

n-butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)

-

Triisopropyl borate

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Reaction Setup: In a flask, dissolve 1-bromo-4-phenylnaphthalene (1.0 eq, e.g., 50 g, 176 mmol) in anhydrous tetrahydrofuran (THF) (e.g., 1 L).

-

Lithiation: Cool the mixture to -78 °C with stirring. Slowly add n-butyllithium (n-BuLi) (e.g., 2.5 M in hexane, 1.2 eq, 132 mL) dropwise to the cooled solution.

-

Stirring: After the addition of n-BuLi, stir the reaction mixture at room temperature for 1 hour.

-

Borylation: Cool the reaction mixture back down to -78 °C. Slowly and dropwise, add triisopropyl borate (1.5 eq, e.g., 61 mL, 264 mmol).

-

Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Work-up: After the reaction is complete, perform an extraction with ethyl acetate.

-

Drying and Purification: Dry the organic layer with magnesium sulfate (MgSO₄). The product can then be solidified by the addition of hexane to yield this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Substituted Naphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of key synthetic strategies for the preparation of substituted naphthalene derivatives, compounds of significant interest in medicinal chemistry, materials science, and organic synthesis. The document focuses on three robust and widely employed methodologies: Palladium-Catalyzed Annulation, Suzuki-Miyaura Cross-Coupling, and the classical Haworth Synthesis. Each section includes a conceptual overview, a detailed experimental protocol for a representative transformation, and quantitative data to facilitate comparison and application.

Palladium-Catalyzed Annulation of Internal Alkynes

Palladium-catalyzed annulation reactions represent a powerful and atom-economical approach for constructing the naphthalene core. These methods typically involve the reaction of an ortho-substituted aryl halide, such as an o-iodostyrene, with an internal alkyne. The process forms two new carbon-carbon bonds in a single step, allowing for the rapid assembly of highly substituted and functionalized naphthalenes under relatively mild conditions.[1][2]

General Reaction Scheme

The following diagram illustrates the general transformation for the palladium-catalyzed annulation of an o-haloaryl precursor with an internal alkyne to yield a substituted naphthalene.

Caption: Pd-Catalyzed Annulation for Naphthalene Synthesis.

Experimental Protocol: Synthesis of 1-Butyl-2-methyl-3-phenylnaphthalene

This protocol is adapted from the palladium-catalyzed carboannulation of internal alkynes.[1]

Materials:

-

1-Iodo-2-vinylbenzene

-

1-Phenyl-1-hexyne

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), sodium carbonate (106 mg, 1.0 mmol), and lithium chloride (42 mg, 1.0 mmol).

-

Add anhydrous DMF (2.5 mL) to the flask via syringe.

-

Add 1-iodo-2-vinylbenzene (115 mg, 0.5 mmol) followed by 1-phenyl-1-hexyne (95 mg, 0.6 mmol) to the reaction mixture via syringe.

-

Fit the flask with a reflux condenser and heat the mixture at 100 °C with vigorous stirring for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and pour it into a separatory funnel containing water (20 mL).

-

Separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-butyl-2-methyl-3-phenylnaphthalene.

Quantitative Data: Substrate Scope of Pd-Catalyzed Annulation

The following table summarizes the yields for the synthesis of various substituted naphthalenes using the described palladium-catalyzed annulation method.

| Entry | Aryl Iodide | Alkyne | Product | Yield (%) |

| 1 | 1-Iodo-2-vinylbenzene | Diphenylacetylene | 1,2,3-Triphenylnaphthalene | 91 |

| 2 | 1-Iodo-2-vinylbenzene | 1-Phenyl-1-propyne | 2-Methyl-1,3-diphenylnaphthalene | 85 |

| 3 | 1-Iodo-2-vinylbenzene | 3-Hexyne | 1,2-Diethyl-3-ethylnaphthalene | 78 |

| 4 | 4-Methoxy-1-iodo-2-vinylbenzene | Diphenylacetylene | 6-Methoxy-1,2,3-triphenylnaphthalene | 88 |

| 5 | 1-Iodo-2-(prop-1-en-2-yl)benzene | 1-Phenyl-1-hexyne | 4-Butyl-1-methyl-2-phenylnaphthalene | 75 |

Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For naphthalene synthesis, it is exceptionally useful for the derivatization of a pre-formed halonaphthalene core. This reaction couples an organoboron compound (e.g., a boronic acid) with a halide (e.g., 1-bromonaphthalene) in the presence of a palladium catalyst and a base. Its high functional group tolerance and generally high yields make it a preferred method in drug discovery for creating libraries of analogues.

Experimental Workflow: Suzuki-Miyaura Coupling

The diagram below outlines the typical laboratory workflow for synthesizing and purifying an arylnaphthalene via Suzuki-Miyaura coupling.

References

An In-depth Technical Guide to the Chemical Properties and Applications of (4-Phenylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylnaphthalen-1-yl)boronic acid is a synthetic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its rigid, planar structure, combining a naphthalene core with a phenyl substituent, makes it a valuable building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and potential in drug discovery, presenting data in a structured format for ease of reference.

Core Chemical Properties

This compound is a white to very pale yellow crystalline powder.[1] While a definitive experimental melting point is not consistently reported across publicly available sources, its solid form is well-documented.[2] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃BO₂ | [2][3] |

| Molecular Weight | 248.08 g/mol | [2][3] |

| CAS Number | 372521-91-0 | [2][3] |

| Physical Form | White to very pale yellow crystal - powder | [1] |

| Boiling Point (Predicted) | 449.4 ± 48.0 °C | [3][4] |

| Density (Predicted) | 1.23 g/cm³ | [3][4] |

| pKa (Predicted) | 8.54 ± 0.30 | [3][4] |

| Solubility | Generally soluble in polar organic solvents; poorly soluble in nonpolar solvents like hexanes. | [5] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. A common precursor for this synthesis is 1-bromo-4-phenylnaphthalene.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of arylboronic acids.

Materials:

-

1-bromo-4-phenylnaphthalene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Hexanes

Procedure:

-

Dissolve 1-bromo-4-phenylnaphthalene in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

-

Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

The Suzuki-Miyaura Coupling Reaction

A cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to form a carbon-carbon bond between an organoboron compound and an organic halide or triflate. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the 4-phenylnaphthalen-1-yl moiety into a wide range of molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This is a representative protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phosphine ligand (e.g., SPhos, XPhos)

-

Base (e.g., potassium carbonate, potassium phosphate)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Water (if using an aqueous base system)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (2-3 equivalents).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) by several cycles of vacuum and backfill.

-

Add the degassed solvent(s) via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The 4-phenylnaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The use of this compound in Suzuki-Miyaura coupling reactions provides a facile route to derivatives with potential therapeutic applications.

Anticancer Activity

Derivatives of the 1-phenylnaphthalene scaffold have demonstrated significant anticancer activity. Studies have shown that these compounds can inhibit the growth of cancer cells, such as MCF-7 breast cancer cells, through various mechanisms, including the induction of apoptosis.[6] The structural rigidity and aromatic nature of the 4-phenylnaphthalene moiety make it an attractive scaffold for designing molecules that can interact with biological targets like enzymes and receptors. Naphthalene derivatives have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] For example, certain 4-aryl-4H-naphthopyran derivatives have shown inhibitory effects against Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation and invasion.[7]

Kinase Inhibitors

The development of kinase inhibitors is a major focus in modern drug discovery. The 4-phenylnaphthalene scaffold can be utilized to design inhibitors that target specific kinases. For instance, derivatives of the naphthalene core have been synthesized and evaluated as inhibitors of pan-Raf kinases, which are key components of the MAPK/ERK signaling pathway implicated in melanoma and other cancers.[1] The ability to readily synthesize a library of analogs using this compound allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Other Potential Applications

The versatility of the naphthalene scaffold extends beyond anticancer and kinase inhibitory activities. Naphthalene-based compounds have been explored for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties.[8] The introduction of the 4-phenylnaphthalen-1-yl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, potentially enhancing its efficacy and safety profile.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of complex biaryl systems through the Suzuki-Miyaura coupling reaction. Its utility is underscored by the significant biological activities exhibited by compounds containing the 4-phenylnaphthalene scaffold. For researchers in drug discovery, this boronic acid provides a powerful tool for the synthesis of novel compounds with potential therapeutic applications, especially in the development of anticancer agents and kinase inhibitors. Further exploration of the derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

- 1. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Data for (4-Phenylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a detailed synthetic protocol for (4-Phenylnaphthalen-1-yl)boronic acid. This compound is of interest to researchers in medicinal chemistry and materials science as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the protons of the naphthalene and phenyl rings. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the boronic acid group and the phenyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| B(OH)₂ | 8.0 - 8.5 | br s |

| Naphthyl-H | 7.2 - 8.2 | m |

| Phenyl-H | 7.3 - 7.6 | m |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| C-B | Not typically observed |

| Naphthyl & Phenyl C-H | 125 - 135 |

| Naphthyl & Phenyl C-C (quaternary) | 130 - 145 |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3500 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-B stretch | 1000 - 1100 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M]+ | 248.10 | Molecular Ion |

| [M-H₂O]+ | 230.09 | Loss of water |

| [M-B(OH)₂]+ | 203.09 | Loss of boronic acid group |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. The following is a detailed protocol based on established methods for the synthesis of similar arylboronic acids.

Synthesis of this compound via Suzuki-Miyaura Coupling

This synthesis involves a two-step process:

-

Suzuki-Miyaura coupling of 1-bromo-4-phenylnaphthalene with a suitable boron source.

-

Alternatively, coupling of 4-bromonaphthalene-1-boronic acid with phenylboronic acid.

The following protocol details the synthesis starting from 1,4-dibromonaphthalene and phenylboronic acid.

Step 1: Synthesis of 1-Bromo-4-phenylnaphthalene

-

Materials:

-

1,4-Dibromonaphthalene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, combine 1,4-dibromonaphthalene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq), to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-phenylnaphthalene.

-

Step 2: Synthesis of this compound

-

Materials:

-

1-Bromo-4-phenylnaphthalene

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 1-bromo-4-phenylnaphthalene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (1 M) at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Mandatory Visualization

Caption: Synthetic pathway for this compound.

In-Depth Technical Guide to the ¹H NMR Spectrum of (4-Phenylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Phenylnaphthalen-1-yl)boronic acid. Due to the limited availability of public experimental data for this specific compound, this report presents a plausible ¹H NMR dataset based on established principles of NMR spectroscopy and known chemical shifts for analogous aromatic structures. This guide is intended to serve as a valuable reference for researchers and professionals in the fields of chemistry and drug development.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. The predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for protons in different chemical environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | 7.65 | d | 7.5 | 2H |

| H-3', H-4', H-5' | 7.45 | m | - | 3H |

| H-8 | 8.20 | d | 8.0 | 1H |

| H-5 | 8.10 | d | 8.0 | 1H |

| H-6, H-7 | 7.55 | m | - | 2H |

| H-3 | 7.90 | d | 7.0 | 1H |

| H-2 | 7.30 | d | 7.0 | 1H |

| B(OH)₂ | 8.30 | s (br) | - | 2H |

Note: The chemical shift of the boronic acid protons (B(OH)₂) can be highly variable and may exchange with residual water in the solvent, leading to a broad signal or its absence.

Experimental Protocol for ¹H NMR Spectroscopy of Arylboronic Acids

The following is a generalized, detailed methodology for acquiring the ¹H NMR spectrum of an arylboronic acid such as this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical, as boronic acids can form trimeric anhydrides (boroxines), which can complicate the spectrum. DMSO-d₆ is often a good choice as it can help to break up these oligomers. c. Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Parameters: a. The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer. b. The following are typical acquisition parameters:

- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

- Number of Scans: 16 to 64 scans, depending on the sample concentration.

- Relaxation Delay (d1): 1-2 seconds.

- Acquisition Time (aq): 3-4 seconds.

- Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

- Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicities and coupling constants to aid in the assignment of the signals to the specific protons in the molecule.

Visualization of Proton Environments

The following diagram, generated using the DOT language, illustrates the distinct proton environments of this compound, which give rise to the predicted ¹H NMR signals.

Caption: Logical relationship of proton environments in the molecule.

Stability of (4-Phenylnaphthalen-1-yl)boronic Acid in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Concepts in Arylboronic Acid Stability

The stability of arylboronic acids in solution is primarily governed by two degradation pathways: protodeboronation and oxidation. The rates of these degradation processes are influenced by several factors, including pH, solvent, temperature, and exposure to light.

2.1 Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, with the concomitant replacement of the boronic acid moiety with a hydrogen atom. This process can be catalyzed by both acids and bases. For arylboronic acids, the susceptibility to protodeboronation is influenced by the electronic properties of the aromatic ring. Electron-rich arylboronic acids are generally more prone to this degradation pathway.

2.2 Oxidation

The boron atom in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be initiated by various oxidizing agents, including atmospheric oxygen, and can be accelerated by heat and light.

Quantitative Stability Data

As of the latest literature review, specific quantitative stability data for (4-Phenylnaphthalen-1-yl)boronic acid in various solutions is not available. The following tables are presented as a template to guide researchers in organizing their own experimental data.

Table 1: Hypothetical pH-Dependent Stability of this compound

| pH | Solvent System | Temperature (°C) | Half-life (t½) in hours | Primary Degradant |

| 2.0 | Acetonitrile/Water (1:1) | 50 | Not Determined | Not Determined |

| 7.4 | Acetonitrile/Water (1:1) | 50 | Not Determined | Not Determined |

| 10.0 | Acetonitrile/Water (1:1) | 50 | Not Determined | Not Determined |

Table 2: Hypothetical Solvent and Temperature Effects on the Stability of this compound

| Solvent | Temperature (°C) | Half-life (t½) in hours | Primary Degradant |

| Acetonitrile | 25 | Not Determined | Not Determined |

| Tetrahydrofuran | 25 | Not Determined | Not Determined |

| Dimethyl Sulfoxide | 25 | Not Determined | Not Determined |

| Acetonitrile | 50 | Not Determined | Not Determined |

| Tetrahydrofuran | 50 | Not Determined | Not Determined |

| Dimethyl Sulfoxide | 50 | Not Determined | Not Determined |

Experimental Protocols

To assess the stability of this compound, a series of forced degradation studies should be performed. The following are detailed methodologies for key experiments.

4.1 Stability-Indicating HPLC-UV Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.

-

Objective: To develop a quantitative HPLC method that can resolve the parent compound from all potential degradants.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Perform forced degradation studies by subjecting aliquots of the stock solution to acidic, basic, oxidative, thermal, and photolytic stress.

-

Analyze the stressed samples by HPLC, optimizing the gradient profile to achieve baseline separation of all peaks.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

4.2 LC-MS for Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of degradation products.

-

Objective: To determine the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

-

Instrumentation: An LC-MS system, preferably with high-resolution mass spectrometry capabilities.

-

Procedure:

-

Analyze the samples from the forced degradation studies using the developed HPLC method coupled to a mass spectrometer.

-

Obtain the mass spectra of the degradation products.

-

Propose structures for the degradants based on their m/z values and fragmentation patterns.

-

4.3 NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structures of the isolated degradation products.

-

Objective: To obtain detailed structural information of the degradation products.

-

Instrumentation: A high-field NMR spectrometer.

-

Procedure:

-

Isolate the degradation products using preparative HPLC.

-

Dissolve the isolated compounds in a suitable deuterated solvent.

-

Acquire ¹H, ¹³C, and other relevant NMR spectra to elucidate the structures.

-

Visualizations

5.1 Signaling Pathways and Degradation Mechanisms

The Advent and Evolution of Naphthalenylboronic Acids: A Legacy of Synthetic Innovation and Pharmaceutical Impact

An in-depth exploration of the discovery, synthetic development, and pivotal role of naphthalenylboronic acids in chemical synthesis and drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive technical guide to this important class of organoboron compounds.

Naphthalenylboronic acids, a key subclass of arylboronic acids, have carved a significant niche in the landscape of organic chemistry and medicinal chemistry. Their journey, from early academic curiosities to indispensable tools in modern synthesis and key components in therapeutics, reflects the broader evolution of organoboron chemistry. This guide delves into the historical milestones, synthetic methodologies, and the burgeoning applications that underscore the enduring importance of these versatile reagents.

A Legacy Built on Boron: The Early Discovery of Boronic Acids

The story of naphthalenylboronic acids is intrinsically linked to the broader history of organoboron compounds. The first synthesis of a boronic acid was achieved in 1860 by Sir Edward Frankland, a pioneer in organometallic chemistry.[1] However, it was not until the latter half of the 20th century that their true synthetic potential began to be realized. The groundbreaking work of Professors Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi on palladium-catalyzed cross-coupling reactions, for which they were awarded the Nobel Prize in Chemistry in 2010, catapulted organoboron reagents, including boronic acids, to the forefront of organic synthesis.[2][3] The Suzuki-Miyaura coupling, first reported in 1979, demonstrated the remarkable utility of boronic acids in forming carbon-carbon bonds with exceptional efficiency and functional group tolerance.[2][3]

The Rise of Naphthalenylboronic Acids: Synthesis and Characterization

While the initial focus of Suzuki-Miyaura coupling was on simpler arylboronic acids, the unique electronic and steric properties of the naphthalene scaffold soon attracted the attention of synthetic chemists. The development of reliable synthetic routes to naphthalenylboronic acids was crucial for their widespread adoption. Early methods often involved the reaction of Grignard or organolithium reagents derived from bromonaphthalenes with trialkyl borates, followed by acidic workup.

Key Synthetic Methodologies

The synthesis of naphthalenylboronic acids has evolved significantly, with modern methods offering improved yields, functional group compatibility, and operational simplicity. Below is a summary of prominent synthetic approaches.

| Method | Description | Advantages | Disadvantages |

| Grignard/Organolithium Route | Reaction of a naphthalenyl Grignard or organolithium reagent with a trialkyl borate followed by hydrolysis. | Readily available starting materials. | Limited functional group tolerance due to the high reactivity of the organometallic intermediate. |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of a halonaphthalene with a diboron reagent (e.g., bis(pinacolato)diboron). | Excellent functional group tolerance, mild reaction conditions. | Requires a palladium catalyst and a diboron reagent. |

| Iridium-Catalyzed C-H Borylation | Direct borylation of a C-H bond on the naphthalene ring using an iridium catalyst and a diboron reagent. | Atom-economical, allows for the synthesis of isomers that are difficult to access via other routes. | Regioselectivity can be a challenge. |

Experimental Protocol: Synthesis of 1-Naphthalenylboronic Acid via Miyaura Borylation

This protocol outlines a general procedure for the synthesis of 1-naphthalenylboronic acid using the Miyaura borylation reaction.

Materials:

-

1-Bromonaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester of 1-naphthalenylboronic acid.

-

To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and water.

-

Add hydrochloric acid and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC-MS).

-

Remove the acetone under reduced pressure and extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-naphthalenylboronic acid as a solid.

-

The product can be further purified by recrystallization.

Naphthalenylboronic Acids in Action: Catalyzing Discovery

The true impact of naphthalenylboronic acids lies in their extensive application in chemical synthesis, particularly in the construction of complex molecular architectures.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The palladium-catalyzed cross-coupling of naphthalenylboronic acids with organic halides or triflates is a cornerstone of modern organic synthesis, enabling the formation of biaryl linkages with a naphthalene moiety. This reaction has been instrumental in the synthesis of a vast array of compounds, from advanced materials to biologically active molecules.

A Gateway to Drug Discovery

The unique properties of the naphthalene ring system, including its lipophilicity and ability to engage in π-stacking interactions, have made naphthalenylboronic acids valuable building blocks in drug discovery. The incorporation of a naphthalene moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

A pivotal moment in the history of boronic acids in medicine was the FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[1][4] This landmark event dispelled earlier concerns about the potential toxicity of boron-containing compounds and spurred a surge of interest in the development of other boronic acid-based drugs.[1] While Bortezomib itself does not contain a naphthalene group, its success paved the way for the exploration of a wide range of arylboronic acids, including naphthalenyl derivatives, in medicinal chemistry.

The Future of Naphthalenylboronic Acids

The journey of naphthalenylboronic acids is far from over. Ongoing research continues to expand their synthetic utility and uncover new applications. The development of more efficient and selective borylation reactions, including late-stage C-H functionalization, will undoubtedly provide access to an even greater diversity of naphthalenylboronic acid derivatives. Furthermore, their role in the design of novel therapeutics, advanced materials, and chemical sensors is poised to grow, solidifying their status as indispensable tools for chemists and drug developers. The rich history of these compounds serves as a testament to the power of fundamental research to drive innovation and impact across scientific disciplines.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with (4-Phenylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a diverse array of starting materials. These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical discovery and materials science.

(4-Phenylnaphthalen-1-yl)boronic acid is a valuable building block that allows for the introduction of the bulky and rigid 4-phenylnaphthalen-1-yl moiety. This structural motif is of interest in drug design and development for its potential to interact with biological targets and in materials science for the synthesis of novel organic electronics. These application notes provide detailed protocols and guidance for the successful application of this compound in Suzuki coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Optimizing Reaction Conditions

While specific quantitative data for the Suzuki coupling of this compound with a wide array of partners is not extensively tabulated in the literature, the following tables provide representative data for the synthesis of arylnaphthalenes, illustrating the influence of various reaction parameters. These should serve as a strong starting point for optimization.[1]

Table 1: Effect of Catalyst and Ligand on Arylnaphthalene Synthesis [1]

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 92 |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 78 |

| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 16 | 85 |

Reaction conditions: 1-bromonaphthalene (1.0 mmol), arylboronic acid (1.2 mmol). Data is representative and compiled from typical results in the literature.[1]

Table 2: Influence of Base and Solvent on a Sterically Hindered Coupling [1]

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 88 |

| 2 | Cs₂CO₃ | Toluene | 110 | 24 | 85 |

| 3 | K₂CO₃ | DME/H₂O | 85 | 36 | 65 |

| 4 | NaOtBu | THF | 65 | 18 | 75 |

Reaction conditions: 1-bromo-2-methylnaphthalene (1.0 mmol), 2,6-dimethylphenylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%). Data is representative of trends observed for sterically hindered couplings.[1]

Experimental Protocols

The following are detailed methodologies for performing Suzuki coupling reactions with this compound. Given the sterically hindered nature of this reagent, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with various aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (5 mL)

-

Degassed Water (0.5 mL)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.[1]

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

Add the degassed 1,4-dioxane and degassed water via syringe.[1]

-

Place the reaction vessel in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Coupling with Aryl Chlorides (More Challenging Substrates)

Aryl chlorides are less reactive than aryl bromides and often require more forcing conditions or specialized catalyst systems.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.033 mmol, 3.3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and cesium carbonate to a dry reaction vessel.

-

Add the aryl chloride and this compound.

-

Add degassed toluene.

-

Seal the vessel and heat the mixture to 110 °C with stirring.

-

Monitor the reaction for completion (typically 18-36 hours).

-

Follow the work-up and purification procedure as described in Protocol 1.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Caption: A generalized workflow for a typical Suzuki coupling experiment.

Troubleshooting and Optimization

Given the steric bulk of this compound, challenges such as low yield or incomplete reactions may arise. Here are some common issues and potential solutions:

-

Low or No Yield:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring rigorous inert conditions can be beneficial.

-

Suboptimal Ligand: For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.[1]

-

Ineffective Base: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for challenging couplings.

-

-

Homocoupling of Boronic Acid:

-

Protodeborylation of Boronic Acid:

-

Strong Base/High Temperature: This side reaction, where the C-B bond is cleaved, can be exacerbated by strong bases and high temperatures. Consider using a milder base like KF or running the reaction at a lower temperature if feasible.[1]

-

Use of Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeborylation. They can be used in place of the boronic acid.[1]

-

By carefully selecting the reaction components and conditions, the Suzuki-Miyaura coupling using this compound can be a highly effective method for the synthesis of complex biaryl compounds for a range of applications in research and development.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (4-Phenylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the field of drug discovery and development where the construction of biaryl scaffolds is a frequent necessity. Biaryl moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.

(4-Phenylnaphthalen-1-yl)boronic acid is a valuable building block for the synthesis of highly functionalized and sterically demanding biaryl and heterobiaryl compounds. The naphthalene core provides a rigid scaffold that can be strategically elaborated to interact with biological targets. The phenyl substituent at the 4-position introduces additional steric and electronic features that can be exploited in the design of novel therapeutic agents. Derivatives of phenylnaphthalene have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[1]

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of this compound with various aryl halides. The information presented is intended to serve as a starting point for reaction optimization and to facilitate the synthesis of novel compounds for research and drug development.

Data Presentation: Optimization of Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize typical reaction parameters for the coupling of aryl boronic acids, including sterically hindered systems analogous to this compound, with various aryl halides. This data, compiled from literature on similar transformations, can guide the optimization of specific coupling reactions.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Representative Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 1-Bromo-4-nitrobenzene | ~95 |

| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 16 | 1-Bromonaphthalene | ~85-90 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | 2-Bromotoluene | ~92 |

| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 24 | 4-Chloroanisole | ~88 |

Data is representative of trends observed for sterically hindered and naphthalene-based Suzuki couplings.

Table 2: Influence of Base and Solvent on Reaction Efficiency

| Entry | Catalyst System | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| 1 | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | >95 |

| 2 | Pd(OAc)₂/SPhos | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 100 | 18 | ~85 |

| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2.0) | THF/H₂O (10:1) | 80 | 24 | ~90 |

| 4 | Pd(OAc)₂/SPhos | t-BuOK (2.0) | Dioxane | 80 | 10 | ~98 (for highly hindered substrates) |

This table illustrates the importance of screening both base and solvent to achieve optimal results, particularly for challenging substrates.

Experimental Protocols

The following are detailed, generalized experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

-

Deionized water, degassed

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

-

In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask under a counterflow of inert gas.

-

Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous, degassed 1,4-dioxane and degassed deionized water (typically in a 10:1 to 5:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Sterically Hindered Aryl Halides

For sterically demanding coupling partners, a stronger base and a more specialized catalyst system may be required.

Materials:

-

This compound (1.5 equiv)

-

Sterically hindered aryl halide (e.g., 2,6-disubstituted) (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (3 mol%)

-

Potassium tert-butoxide (t-BuOK) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, RuPhos, and potassium tert-butoxide to a dry reaction vessel.

-

Add the sterically hindered aryl halide and this compound.

-

Add degassed, anhydrous 1,4-dioxane.

-

Seal the vessel and heat the mixture to 100-110 °C with stirring.

-

Monitor the reaction for completion by GC-MS or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

-

Wash the Celite® pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for (4-Phenylnaphthalen-1-yl)boronic acid and its Analogs in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenylnaphthalen-1-yl)boronic acid and its isomers are versatile building blocks in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs). The rigid and planar structure of the phenylnaphthalene core, combined with the reactive boronic acid group, allows for the construction of highly conjugated molecules with desirable photophysical and charge-transporting properties. These characteristics make them excellent candidates for use as hole transporting materials (HTMs) and emissive layer (EML) components in OLED devices.

The primary synthetic utility of this compound and related naphthalene-based boronic acids lies in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between the naphthalene core and various aromatic amines or other functional groups, leading to the creation of novel materials with tailored optoelectronic properties.

Key Applications in Materials Science

The primary application of materials derived from this compound and its analogs is in the fabrication of high-performance OLEDs. These materials are particularly well-suited for the following roles:

-

Hole Transporting Materials (HTMs): The triphenylamine and phenylnaphthalene moieties are known for their excellent hole-transporting capabilities. By incorporating the phenylnaphthalene core, it is possible to synthesize HTMs with high thermal stability, good solubility for solution processing, and appropriate energy levels for efficient hole injection and transport from the anode to the emissive layer.

-

Emissive Materials: The extended π-conjugation of the phenylnaphthalene system can be tuned to achieve emission in the blue region of the visible spectrum, which is crucial for full-color displays and white lighting applications.

Performance Data of a Representative Phenylnaphthalene-Based Hole Transporting Material

A notable example of a high-performance hole transporting material synthesized using a phenylnaphthalene core is 2,6-NPNP . This material has demonstrated excellent performance in solution-processed OLEDs, exhibiting lower turn-on and operating voltages compared to the commercialized HTM N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).[1][2]

| Parameter | 2,6-NPNP (Solution-Processed) | NPB (Vacuum-Deposited) |

| Turn-on Voltage (V) | 2.54 | - |

| Operating Voltage (V @ 1000 nit) | 5.67 | Higher than 2,6-NPNP |

| External Quantum Efficiency (%) | 1.63 | - |

| Current Efficiency (cd A⁻¹) | 4.49 | - |

| Power Efficiency (lm W⁻¹) | 3.78 | - |

Experimental Protocols

Synthesis of a Phenylnaphthalene-Based Hole Transporting Material (General Protocol)

This protocol describes a general method for the synthesis of a triarylamine-based hole transporting material incorporating a phenylnaphthalene core via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

References

Application Notes and Protocols for (4-Phenylnaphthalen-1-yl)boronic Acid Derivatives in OLEDs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (4-phenylnaphthalen-1-yl)boronic acid in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The focus is on the synthesis of a high-performance hole transport material (HTM), its characterization, and its application in a multilayered OLED device.

Introduction to this compound in OLEDs

This compound is a versatile building block in organic electronics. Its rigid and planar phenylnaphthalene core contributes to materials with high thermal stability and desirable charge-transporting properties. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this boronic acid can be readily incorporated into more complex molecular structures tailored for specific functions within an OLED, including as hole transport, emissive, or host materials. The purity of boronic acid intermediates is crucial for achieving high-performance and long-lasting OLED devices.

This application note will focus on the synthesis and application of a novel hole-transporting material derived from this compound.

Synthesis of a this compound Derivative

A common application of this compound is in the synthesis of hole-transporting materials. An example is the synthesis of a carbazole-based derivative via a Suzuki coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

-

This compound + Aryl Halide → Derivative for OLED

Materials:

-

This compound

-

A suitable aryl halide (e.g., a bromo- or iodo-substituted carbazole derivative)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add the aryl halide, this compound, and the base.

-

Purge the flask with an inert gas.

-

Add the solvent mixture to the flask.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to reflux and stir for the required reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by column chromatography to obtain the final pure derivative.

Synthesis workflow for the OLED material derivative.

Characterization of the this compound Derivative

The synthesized derivative should be characterized to determine its photophysical and electrochemical properties, which are crucial for its performance in an OLED.

| Property | Method | Typical Value Range |

| Thermal Stability | ||

| Decomposition Temp. (Td) | TGA | > 400 °C |

| Glass Transition Temp. (Tg) | DSC | > 130 °C |

| Photophysical Properties | ||

| Absorption (λabs) | UV-Vis Spectroscopy | 300 - 400 nm |

| Emission (λem) | Photoluminescence | 400 - 500 nm (Blue to Green) |

| Quantum Yield (ΦPL) | Integrating Sphere | > 70% |

| Electrochemical Properties | ||

| HOMO Level | Cyclic Voltammetry | -5.0 to -6.0 eV |

| LUMO Level | Cyclic Voltammetry | -2.0 to -3.0 eV |

| Band Gap (Eg) | Calculated | 2.5 to 3.5 eV |

OLED Device Fabrication and Performance

The synthesized derivative can be incorporated as a hole transport layer in a multilayer OLED.

Experimental Protocol: OLED Fabrication

Device Structure:

-

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

Materials:

-

ITO-coated glass substrate

-

HIL material (e.g., HAT-CN)

-

HTL material (the synthesized derivative)

-

EML material (host and dopant, e.g., CBP:Ir(ppy)3 for green emission)

-

ETL material (e.g., Bphen)

-

EIL material (e.g., LiF)

-

Cathode material (e.g., Al)

Procedure:

-

Clean the ITO substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

-

Dry the substrate in an oven and treat it with UV-ozone.

-

Transfer the substrate to a high-vacuum thermal evaporation chamber.

-

Deposit the organic and metal layers sequentially by thermal evaporation at a controlled rate.

-

Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.

Schematic of the OLED device architecture.

Device Performance

The performance of the fabricated OLED should be characterized by measuring its current-voltage-luminance (I-V-L) characteristics and electroluminescence spectra.

| Parameter | Symbol | Typical Performance Range |

| Turn-on Voltage | Von | < 3.5 V |

| Maximum Luminance | Lmax | > 10,000 cd/m² |

| Maximum Current Efficiency | ηc | > 40 cd/A |

| Maximum Power Efficiency | ηp | > 30 lm/W |

| Maximum External Quantum Eff. | EQEmax | > 15% |

| CIE Coordinates (x, y) | - | Dependent on the emissive layer (e.g., ~ (0.3, 0.6) for green) |

Conclusion

This compound is a valuable precursor for synthesizing high-performance organic materials for OLEDs. The derivatives, particularly when used as hole transport materials, can contribute to devices with high efficiency, brightness, and stability. The protocols and data presented in these application notes provide a framework for researchers to utilize this versatile building block in the development of next-generation OLED technologies.

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using (4-Phenylnaphthalen-1-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from (4-Phenylnaphthalen-1-yl)boronic acid. These probes, leveraging the unique photophysical properties of the 4-phenylnaphthalene fluorophore, are valuable tools in cellular imaging and the detection of biologically relevant analytes such as reactive oxygen species (ROS).

Principle of Application

Fluorescent probes constructed from this compound can be designed as "turn-on" sensors. The core principle involves the strategic coupling of the this compound moiety to a fluorophore, often a naphthalimide derivative. In its native state, the boronic acid group can quench the fluorescence of the proximal fluorophore through mechanisms like photoinduced electron transfer (PET). Upon interaction with a specific analyte, such as hydrogen peroxide (H₂O₂), the boronic acid is cleaved, restoring the fluorophore's emission and resulting in a detectable fluorescent signal. This targeted activation makes these probes highly selective for their intended analytes within complex biological environments.

Data Presentation

The photophysical properties of fluorescent probes are critical for their application in biological imaging. The following table summarizes key quantitative data for representative naphthalimide-based fluorescent probes, providing a baseline for the expected performance of probes synthesized from this compound.

| Probe Classification | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference Compound Example |

| Naphthalimide Core | ~345 | ~450-550 | ~105-205 | 0.01 - 0.87 | 4-Phenyl-1,8-naphthalimide |

| 4-Amino-1,8-naphthalimide | ~410-450 | ~530-570 | ~120-160 | 0.2 - 0.7 | 4-Amino-N-phenyl-1,8-naphthalimide |

| Boronic Acid Conjugate (Quenched) | ~498 | Low Emission | - | < 0.05 | N-Py-BO probe |

| Boronic Acid Conjugate (Activated) | ~450 | ~520-550 | ~70-100 | > 0.5 | N-Py (cleaved product)[1] |

Experimental Protocols

Protocol 1: Synthesis of a (4-Phenylnaphthalen-1-yl)-based Naphthalimide Fluorescent Probe via Suzuki Coupling

This protocol outlines the synthesis of a fluorescent probe by coupling this compound with a 4-bromo-1,8-naphthalimide derivative. The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds.[2][3]

Materials:

-

This compound

-

4-Bromo-N-alkyl-1,8-naphthalimide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Nitrogen gas

-

Standard glassware for organic synthesis (reflux condenser, round-bottom flasks, etc.)

-

Silica gel for column chromatography

-

Dichloromethane and hexane for chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-Bromo-N-alkyl-1,8-naphthalimide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) followed by degassed water (10 mL).

-

Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.

-

Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of water and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final fluorescent probe.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Evaluation of the Fluorescent Probe's Response to Hydrogen Peroxide

This protocol describes the procedure for measuring the "turn-on" fluorescent response of the synthesized probe upon exposure to hydrogen peroxide (H₂O₂).

Materials:

-

Synthesized (4-Phenylnaphthalen-1-yl)-based naphthalimide fluorescent probe

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the fluorescent probe in DMSO. Prepare a 10 mM stock solution of H₂O₂ in PBS.

-

Working Solution Preparation: Prepare a 10 µM working solution of the fluorescent probe in PBS (the final DMSO concentration should be less than 1%).

-

Fluorescence Measurement: a. Place the 10 µM probe solution in a quartz cuvette. b. Measure the baseline fluorescence spectrum using the appropriate excitation wavelength (determined from the photophysical characterization of the probe). c. Add a specific concentration of H₂O₂ (e.g., to a final concentration of 100 µM) to the cuvette. d. Record the fluorescence emission spectra at regular time intervals (e.g., every 5 minutes) to monitor the "turn-on" response.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of time and/or H₂O₂ concentration to determine the probe's sensitivity and response kinetics.

Protocol 3: Live-Cell Imaging of Intracellular Reactive Oxygen Species

This protocol provides a general method for using the synthesized probe to visualize changes in intracellular ROS levels in living cells.

Materials:

-

Synthesized fluorescent probe

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-buffered saline (PBS)

-

ROS-inducing agent (e.g., phorbol 12-myristate 13-acetate (PMA) or H₂O₂)

-

Confocal or fluorescence microscope

Procedure:

-

Cell Culture: Culture the cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).

-

Probe Loading: a. Prepare a 1-10 µM working solution of the fluorescent probe in serum-free cell culture medium. b. Wash the cells once with warm PBS. c. Incubate the cells with the probe-containing medium for 30-60 minutes at 37 °C in a CO₂ incubator.

-

Cell Washing: Wash the cells three times with warm PBS to remove any excess probe.

-

ROS Induction (Optional): To visualize an increase in ROS, treat the cells with a ROS-inducing agent (e.g., 1 µg/mL PMA or 100 µM H₂O₂) for a specified time (e.g., 15-30 minutes).

-

Fluorescence Imaging: a. Image the cells using a confocal or fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths. b. Capture images before and after the addition of a ROS-inducing agent to observe the change in intracellular fluorescence.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the fluorescent probe.

Diagram 2: Signaling Pathway for ROS Detection

Caption: "Turn-on" signaling mechanism for ROS detection.

Diagram 3: Experimental Workflow for Cellular Imaging

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Hindered Boronic Acids

For Researchers, Scientists, and Drug Development Professionals